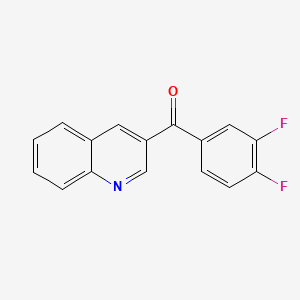

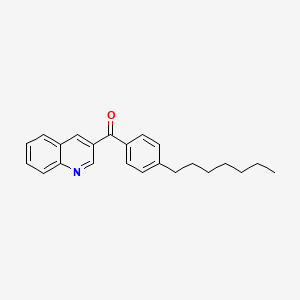

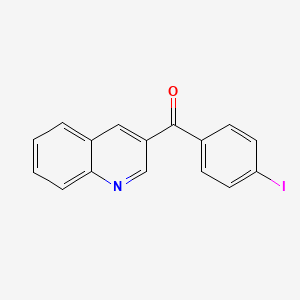

3-(3-Iodobenzoyl)quinoline, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Activity

3-(3-Iodobenzoyl)quinoline: has been identified as a core structure in various anticancer agents. Its iodine substitution can be crucial for the design of novel chemotherapeutic drugs. The quinoline moiety is known to interact with DNA and cellular proteins, which can be exploited to induce cytotoxicity in cancer cells .

Antioxidant Properties

The quinoline derivatives exhibit significant antioxidant properties, which are essential in preventing oxidative stress-related diseases. The presence of the iodobenzoyl group may enhance these properties, making 3-(3-Iodobenzoyl)quinoline a potential candidate for further antioxidant research .

Anti-Inflammatory Uses

Inflammation is a biological response to harmful stimuli, and controlling it is vital for treating various chronic diseases3-(3-Iodobenzoyl)quinoline derivatives have shown promise in anti-inflammatory activity, which could lead to the development of new anti-inflammatory medications .

Antimicrobial and Antituberculosis Effects

Quinoline compounds have been used to treat infectious diseases due to their antimicrobial properties. The structural features of 3-(3-Iodobenzoyl)quinoline could be optimized to enhance its efficacy against microbial and tuberculosis pathogens .

Anti-SARS-CoV-2 Potential

Recent studies have highlighted the importance of quinoline derivatives in combating SARS-CoV-2, the virus responsible for COVID-19. The iodobenzoyl group in 3-(3-Iodobenzoyl)quinoline may contribute to its potential as an antiviral agent against this novel coronavirus .

Photovoltaic Applications

Beyond medicinal chemistry, 3-(3-Iodobenzoyl)quinoline derivatives are being explored for their use in third-generation photovoltaic cells. Their ability to form stable metal complexes makes them suitable for enhancing the efficiency of solar cells .

Future Directions

Mechanism of Action

Target of Action

The primary targets of 3-(3-Iodobenzoyl)quinoline are bacterial gyrase and topoisomerase IV enzymes . These enzymes are crucial for bacterial DNA synthesis . Quinoline motifs have been found to have a broad spectrum of bioactivity, making them a core template in drug design .

Mode of Action

3-(3-Iodobenzoyl)quinoline interacts with its targets by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling , inhibiting DNA synthesis and thus the growth of the bacteria.

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting gyrase and topoisomerase IV enzymes, 3-(3-Iodobenzoyl)quinoline disrupts the process of DNA replication . This disruption can lead to cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Pharmacokinetics

Quinolines and fluoroquinolones, in general, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that 3-(3-Iodobenzoyl)quinoline may also have good bioavailability.

Result of Action

The result of 3-(3-Iodobenzoyl)quinoline’s action is the inhibition of bacterial growth due to the disruption of DNA synthesis . This can lead to the death of the bacteria, making 3-(3-Iodobenzoyl)quinoline a potential antimicrobial agent .

properties

IUPAC Name |

(3-iodophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBNRXXKUNKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Iodobenzoyl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.